(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide

Stereochemical purity API impurity profiling Single-crystal XRD

(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide (CAS 124751-36-6), commonly designated Cevimeline Sulfoxide, is the cis‑sulfoxide metabolite of the muscarinic M1/M3 receptor agonist cevimeline. It belongs to the spirooxathiolane‑quinuclidine class of cholinergic agents and is formed in humans primarily via CYP2D6‑ and CYP3A4‑mediated S‑oxidation of the parent drug.

Molecular Formula C10H17NO2S
Molecular Weight 215.31 g/mol
CAS No. 124751-36-6
Cat. No. B195708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide
CAS124751-36-6
Synonyms(2’R,3R,3’S)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 3’-Oxide; 
Molecular FormulaC10H17NO2S
Molecular Weight215.31 g/mol
Structural Identifiers
SMILESCC1OC2(CN3CCC2CC3)CS1=O
InChIInChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14?/m0/s1
InChIKeyCFUGNFXJXCPICM-MYWFGVANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Cevimeline Sulfoxide (CAS 124751-36-6): A Defined cis-Sulfoxide Metabolite Reference Standard for ANDA-Quality Analytical Method Development


(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide (CAS 124751-36-6), commonly designated Cevimeline Sulfoxide, is the cis‑sulfoxide metabolite of the muscarinic M1/M3 receptor agonist cevimeline [1]. It belongs to the spirooxathiolane‑quinuclidine class of cholinergic agents and is formed in humans primarily via CYP2D6‑ and CYP3A4‑mediated S‑oxidation of the parent drug [2]. Physicochemically, it is distinguished from cevimeline (MW = 199.32 g mol⁻¹) by the addition of one oxygen atom (MW = 215.31 g mol⁻¹), which alters its lipophilicity, chromatographic retention, and hydrogen‑bonding capacity [3].

Why Cevimeline Sulfoxide (CAS 124751-36-6) Cannot Be Interchanged with Its N-Oxide, trans-Sulfoxide, or Parent Cevimeline in Analytical and Bioanalytical Workflows


Cevimeline sulfoxide (cis‑isomer, CAS 124751‑36‑6) is not interchangeable with closely related cevimeline metabolites or stereoisomers because each possesses distinct enzymatic origins, relative abundances in human urine, and chromatographic properties that directly affect identification, quantification, and regulatory compliance [1]. The cis‑sulfoxide is formed by CYP2D6/CYP3A4 in the liver and accounts for 8.7 % of the recovered dose in human urine at 24 h, whereas the trans‑sulfoxide (CAS 124751‑37‑7) represents 35.8 %, the N‑oxide (CAS 469890‑14‑0) only 4.1 %, and unchanged cevimeline 16.0 % [2]. Furthermore, X‑ray crystallographic data confirm that the cis‑isomer is the sole isomer recognized as the active pharmaceutical ingredient (API), with distinct crystal packing, melting point, and solubility relative to the trans‑impurity [3]. These quantitative differences preclude generic substitution in any analytical method validation (AMV), quality control (QC), or ANDA submission context.

Quantitative Differentiation Evidence for Cevimeline Sulfoxide (CAS 124751-36-6) Versus Closest Metabolic and Stereochemical Analogs


Cis-Sulfoxide Is the Sole API-Recognized Stereoisomer: Crystallographic and Physicochemical Comparison with the trans-Impurity

The (2S,5S)-cis configuration of cevimeline sulfoxide is the only stereoisomer recognized as the active pharmaceutical ingredient (API). Single‑crystal X‑ray diffraction analyses of hydrochloride hemihydrates of cis‑ and trans‑cevimeline demonstrated that the cis‑isomer (the API) exhibits less dense crystal packing, a lower melting point, and higher aqueous solubility compared to the trans‑isomer [1]. In the same study, the cis‑isomer was shown to be a selective M1‑type muscarinic probe with greater M1 selectivity than its trans‑counterpart (AF102A) [1]. For procurement purposes, only the cis‑configured sulfoxide reference standard (CAS 124751‑36‑6) satisfies the regulatory definition of a process‑related impurity that must be monitored in ANDA submissions.

Stereochemical purity API impurity profiling Single-crystal XRD

Metabolic Abundance in Humans: cis-Sulfoxide (8.7%) Is Quantitatively Distinct from trans-Sulfoxide (35.8%) and N-Oxide (4.1%)

In a radiolabelled mass‑balance study of ¹⁴C‑SNI‑2011 (cevimeline) orally administered to six healthy volunteers, the mean urinary recoveries of metabolites at 24 h were: unchanged cevimeline 16.0 %, SNI‑2011 trans‑sulfoxide 35.8 %, SNI‑2011 cis‑sulfoxide 8.7 %, SNI‑2011 N‑oxide 4.1 %, and glucuronic acid conjugates 22.3 % (as two unknown metabolites UK‑1 and UK‑2) [1]. The cis‑sulfoxide (CAS 124751‑36‑6) is thus the second most abundant free metabolite after the trans‑sulfoxide, and it is present at approximately twice the abundance of the N‑oxide metabolite [1]. Accurate quantification of this specific metabolite requires an analytically certified reference standard with established purity, not the parent drug or a different oxidation product.

Human metabolite profiling Bioanalytical method validation Urinary recovery

Enzymatic Origin Divergence: CYP2D6/CYP3A4 (Sulfoxidation) vs. FMO1 (N-Oxidation) Determines Which Metabolite Is Formed

In vitro incubation of ¹⁴C‑SNI‑2011 with human liver microsomes produced SNI‑2011 trans‑sulfoxide and cis‑sulfoxide as the major metabolites, an NADPH‑dependent reaction markedly inhibited (35–65 %) by CYP3A4 inhibitors (ketoconazole, troleandomycin) and CYP2D6 inhibitors (quinidine, chlorpromazine) [1]. In contrast, incubation with human kidney microsomes yielded SNI‑2011 N‑oxide as the major metabolite via FMO1, a flavin‑containing monooxygenase not involved in sulfoxide formation [1]. The target compound (cis‑sulfoxide) is therefore a specific biomarker of hepatic CYP2D6/CYP3A4 activity, whereas the N‑oxide reflects renal FMO1 activity—a mechanistic distinction that precludes analytical interchangeability.

Drug-metabolizing enzymes CYP450 phenotyping In vitro metabolism

Purity Specification and Regulatory Traceability: >95 % HPLC Purity with Pharmacopeial Traceability for ANDA Submissions

Commercially available Cevimeline Sulfoxide (CAS 124751‑36‑6) is supplied with a certified purity of >95 % as determined by HPLC, accompanied by a Certificate of Analysis (COA) including HPLC, NMR, and MS spectra . Multiple vendors explicitly state that this product is intended for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions, with optional traceability against USP or EP pharmacopeial standards where feasible [1]. This level of documentation and regulatory alignment is not routinely available for non‑certified or in‑house synthesized batches of the trans‑sulfoxide or N‑oxide.

Reference standard certification ANDA method validation Pharmacopeial traceability

Chromatographic Differentiation: Molecular Weight and Polarity Distinguish Sulfoxide (MW 215.31) from Parent Cevimeline (MW 199.32)

The insertion of a sulfoxide oxygen atom into the cevimeline scaffold increases the molecular weight from 199.32 g mol⁻¹ (cevimeline free base, CAS 107233‑08‑9) to 215.31 g mol⁻¹ for Cevimeline Sulfoxide (CAS 124751‑36‑6) [1]. This mass increment of +16 Da is readily detectable by LC‑MS and requires chromatographic method adjustment to achieve baseline separation from the parent drug and from the isobaric N‑oxide (also MW 215.31) [2]. The sulfoxide functional group further alters the compound’s LogP (estimated 1.379 vs. 1.5 for cevimeline) and hydrogen‑bond acceptor count (4 vs. 3 for cevimeline), directly impacting reversed‑phase HPLC retention behavior [3].

HPLC method development Mass spectrometry Physicochemical differentiation

Cis-Sulfoxide Reference Standard Is an Essential ANDA Impurity Marker: Regulatory Requirement Distinct from Pilocarpine or Other Muscarinic Agonists

Cevimeline Sulfoxide (CAS 124751‑36‑6) is classified as a specified impurity of cevimeline hydrochloride and is required for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) for generic cevimeline products [1]. Unlike pilocarpine—a non‑selective muscarinic agonist used as an alternative therapeutic agent for xerostomia—cevimeline sulfoxide is not a therapeutic comparator but a mandatory analytical reference standard for demonstrating adequate control of the cevimeline impurity profile [2]. Cevimeline selectively targets M₁ and M₃ receptors, whereas pilocarpine is a non‑selective muscarinic receptor agonist; consequently, the impurity specifications for cevimeline drug substance and drug product are unique to the cevimeline synthetic pathway and metabolism [2].

ANDA regulatory compliance Specified impurity Cevimeline generic development

High-Value Application Scenarios for Cevimeline Sulfoxide (CAS 124751-36-6) Based on Quantitative Differentiation Evidence


ANDA Method Validation for Generic Cevimeline: Impurity Profiling and System Suitability

Pharmaceutical QC laboratories developing HPLC or UPLC methods for generic cevimeline hydrochloride drug substance and drug product must include Cevimeline Sulfoxide (CAS 124751‑36‑6) as a specified impurity reference standard in system suitability solutions. The >95 % HPLC‑certified purity and optional USP/EP traceability allow the standard to serve as a calibrator for quantifying the cis‑sulfoxide impurity at levels required by ICH Q3A/Q3B thresholds [1]. The chromatographic differentiation from the parent drug (ΔMW = +16 Da) and from the co‑eluting risk posed by the isobaric N‑oxide (both MW 215.31) necessitates the use of the correct CAS‑verified standard to establish resolution and peak purity .

CYP2D6/CYP3A4 Phenotyping and Drug-Drug Interaction (DDI) Studies

In vitro DDI studies and reaction phenotyping experiments require the specific cis‑sulfoxide metabolite to distinguish CYP2D6/CYP3A4‑mediated sulfoxidation from FMO1‑mediated N‑oxidation. The enzymatic origin of the cis‑sulfoxide (CYP2D6/CYP3A4, inhibited 35–65 % by ketoconazole/quinidine) versus the N‑oxide (FMO1, completely inhibited by thiourea) provides a mechanistic basis for using CAS 124751‑36‑6 as a pathway‑specific biomarker [1]. Procurement of the correct metabolite standard ensures that metabolite identification in human liver microsome incubations is unambiguous and consistent with published regulatory DDI guidance.

Bioequivalence Study Support: Metabolite Quantification in Human Urine and Plasma

Bioanalytical laboratories supporting generic cevimeline bioequivalence studies require authenticated reference standards of the major circulating and excreted metabolites. The cis‑sulfoxide (CAS 124751‑36‑6) represents 8.7 % of the recovered dose in human urine at 24 h—the second most abundant free metabolite [1]. Validated LC‑MS/MS methods for quantifying this metabolite in biological matrices depend on a reference standard with documented purity and characterization to ensure accurate calibration and quality control sample preparation across study batches.

Stereochemical Purity Confirmation by XRD or Vibrational Spectroscopy

Research groups engaged in polymorph screening, salt selection, or solid‑state characterization of cevimeline‑related compounds can use Cevimeline Sulfoxide (CAS 124751‑36‑6) as a cis‑configured comparator for X‑ray powder diffraction (XRPD) or single‑crystal XRD analyses. The published crystal structure and thermal data for the cis‑isomer (less dense crystal packing, lower melting point, higher solubility vs. the trans‑isomer) [1] provide reference diffractograms and melting endotherms that enable unambiguous identification of the cis‑sulfoxide in mixed stereoisomer samples, supporting intellectual property and formulation development efforts.

Quote Request

Request a Quote for (2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.